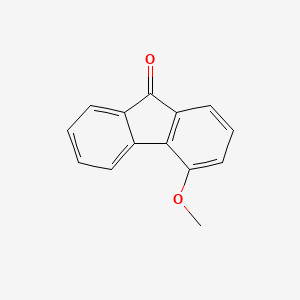

4-methoxy-9H-fluoren-9-one

Beschreibung

4-Methoxy-9H-fluoren-9-one is a methoxy-substituted derivative of 9H-fluoren-9-one, a polycyclic aromatic hydrocarbon with a ketone group at the 9-position. The methoxy group at the 4-position introduces electron-donating effects, altering the compound's electronic properties, solubility, and reactivity compared to unsubstituted fluorenone.

Fluorenone derivatives are widely studied for applications in organic electronics, photochemistry, and as intermediates in pharmaceutical synthesis. The methoxy group enhances solubility in polar solvents and may influence crystallinity, which is critical in materials science.

Eigenschaften

IUPAC Name |

4-methoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-16-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLIJKROVLQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286922 | |

| Record name | 4-methoxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-16-3 | |

| Record name | NSC48269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-9-FLUORENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-9H-fluoren-9-one typically involves the methoxylation of fluorenone. One common method is the reaction of fluorenone with methanol in the presence of an acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 4-position. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-methoxy-9H-fluoren-9-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methoxy-9H-Fluoren-9-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in die entsprechenden Alkohole umwandeln.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Fluorenonchinonen.

Reduktion: Bildung von 4-Methoxy-9H-Fluoren-9-ol.

Substitution: Bildung verschiedener substituierter Fluorenone, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methoxy-9H-fluoren-9-one has the molecular formula and a molecular weight of approximately 250.29 g/mol. The compound features a fluorenone structure, characterized by a fused ring system that contributes to its chemical stability and reactivity.

Medicinal Chemistry

Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group derived from 4-methoxy-9H-fluoren-9-one is widely utilized as a protective group in peptide synthesis. The Fmoc group allows for selective protection of amino acids during the formation of peptide bonds, facilitating the synthesis of complex peptides with high purity and yield.

Case Study : Research has demonstrated that modifications to the Fmoc group can enhance the efficacy of peptide-based drugs, particularly in targeting specific biological pathways associated with diseases such as cancer.

Material Science

Polymer Development : The unique properties of 4-methoxy-9H-fluoren-9-one make it an excellent candidate for developing high-performance materials. Its ability to participate in various chemical reactions allows for the creation of polymers with tailored properties for specific applications.

Data Table: Comparison of Fluorenone Derivatives in Material Science Applications

| Compound Name | Application Area | Key Properties |

|---|---|---|

| 4-Methoxy-9H-fluoren-9-one | Polymer Synthesis | High thermal stability |

| Fluorenone Derivative A | Coating Materials | UV resistance |

| Fluorenone Derivative B | Biodegradable Plastics | Enhanced mechanical strength |

Research indicates that 4-methoxy-9H-fluoren-9-one exhibits several biological activities beyond antimicrobial effects:

- Enzyme Inhibition : Investigations into related compounds suggest potential inhibitory effects on proteases involved in cancer progression.

- Cell Penetration Studies : Fluorescent tagging studies have demonstrated that derivatives can penetrate cellular membranes effectively, indicating potential for drug delivery systems.

Wirkmechanismus

The mechanism of action of 4-methoxy-9H-fluoren-9-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through oxidative stress and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-methoxy-9H-fluoren-9-one with key analogs:

Biologische Aktivität

4-Methoxy-9H-fluoren-9-one, a derivative of fluorenone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of fluorenone derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes existing research on the biological activity of 4-methoxy-9H-fluoren-9-one, examining its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

4-Methoxy-9H-fluoren-9-one is characterized by a methoxy group attached to the fluorenone structure. Its molecular formula is CHO, and it has a molecular weight of 212.24 g/mol. The presence of the methoxy group influences its solubility and reactivity, which are critical for its biological activity.

Anticancer Activity

Research indicates that fluorenone derivatives, including 4-methoxy-9H-fluoren-9-one, exhibit significant anticancer properties. A study demonstrated that compounds derived from fluorenone can inhibit tubulin polymerization and induce apoptosis in cancer cells. Specifically, derivatives showed IC values in the low nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

Table 1: Anticancer Activity of Fluorenone Derivatives

| Compound | Cell Line | IC (nM) |

|---|---|---|

| 4-Methoxy-9H-fluoren-9-one | MCF-7 | 10–33 |

| CA-4 | MCF-7 | 3.9 |

| Other Fluorenone Derivatives | MDA-MB-231 | 23–33 |

Antimicrobial Activity

In addition to anticancer effects, 4-methoxy-9H-fluoren-9-one has demonstrated antimicrobial properties. Various studies have reported its effectiveness against a range of microbial pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic functions.

Table 2: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 4-Methoxy-9H-fluoren-9-one | Staphylococcus aureus | 17.9 |

| N,N'-Bis-fluoren-9-y lidene-ethane-1,2-diamine | Proteus mirabilis | 18.5 |

The biological activity of 4-methoxy-9H-fluoren-9-one can be attributed to several mechanisms:

- Tubulin Binding : Similar to other fluorenone derivatives, it binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest .

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, triggering apoptosis through ROS generation .

- Enzyme Inhibition : It has been noted that fluorenone derivatives can inhibit specific enzymes related to microbial metabolism, contributing to their antimicrobial effects .

Case Studies

Several case studies have highlighted the efficacy of fluorenone derivatives in preclinical settings:

- Study on MCF-7 Cells : A study found that treatment with 4-methoxy-9H-fluoren-9-one resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming G2/M phase arrest .

- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties against various pathogens, confirming its potential as a therapeutic agent against infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.